L-Histidine 7-amido-4-methylcoumarin

描述

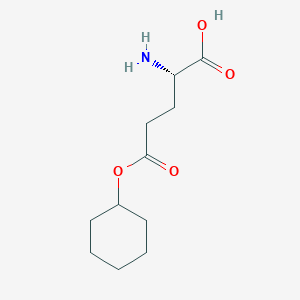

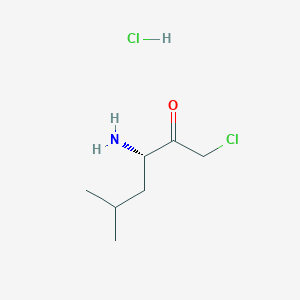

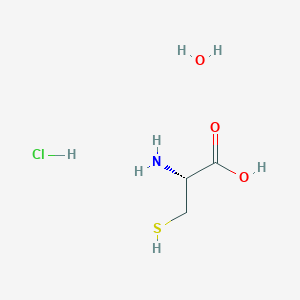

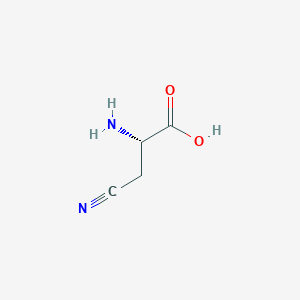

L-Histidine 7-amido-4-methylcoumarin is a synthetic compound with the molecular formula C16H16N4O3 and a molecular weight of 312.32 g/mol . It is commonly used as an enzyme substrate in various biochemical assays . The compound is known for its versatility and stability, making it a valuable tool in scientific research .

作用机制

Target of Action

L-Histidine 7-amido-4-methylcoumarin, also known as H-His-AMC trifluoroacetate salt, is primarily a proteolytic enzyme . This enzyme cleaves proteins at the N-terminal amino acid residue .

Mode of Action

The compound interacts with its targets by hydrolyzing peptide bonds . The biochemical activity of this compound is similar to that of subtilisin .

Biochemical Pathways

The compound affects the protein degradation pathways . It was originally purified from a bacterial expression plasmid, but has since been found in other bacteria . The gene product of this enzyme has also been found in bacteriophages and some strains of Proteus mirabilis and Escherichia coli .

Pharmacokinetics

It is known that the compound is used for the analytical method development, method validation (amv), quality controlled (qc) application for abbreviated new drug application (anda) or during commercial production of histidine .

Result of Action

The molecular and cellular effects of the compound’s action involve the cleavage of proteins at the N-terminal amino acid residue . This results in the breakdown of proteins, which can affect various cellular processes.

Action Environment

The compound is an acidic protein with an optimum pH for activity around 2.2 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment. It is also known to be stored at temperatures below -15°C , indicating that temperature could also be a significant environmental factor.

生化分析

Biochemical Properties

L-Histidine 7-amido-4-methylcoumarin is primarily used as an enzyme substrate . It is employed in assays of peptidases, which are more important in clinical enzyme assays . The compound is extremely versatile since the carboxy-terminus of any amino acid or peptide can be linked to it .

Cellular Effects

The effects of this compound on cells are primarily related to its role as an enzyme substrate . It is used in assays of peptidases, which play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes. As an enzyme substrate, it participates in enzyme reactions, potentially influencing enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the specific assays in which it is used . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .

Dosage Effects in Animal Models

Currently, there is no available information on the effects of this compound at different dosages in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the enzymes with which it interacts as a substrate . Specific details about these pathways and any effects on metabolic flux or metabolite levels are not currently available .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by the enzymes and other biomolecules it interacts with . Specific details about its localization or accumulation are not currently available .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the enzymes and other biomolecules it interacts with . Specific details about its activity or function at the subcellular level are not currently available .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine 7-amido-4-methylcoumarin typically involves the coupling of L-Histidine with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

化学反应分析

Types of Reactions

L-Histidine 7-amido-4-methylcoumarin undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release L-Histidine and 7-amido-4-methylcoumarin.

Oxidation: It can undergo oxidation reactions, particularly at the coumarin moiety.

Substitution: The compound can participate in substitution reactions, especially at the amide linkage.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under mild conditions.

Major Products

Hydrolysis: Produces L-Histidine and 7-amido-4-methylcoumarin.

Oxidation: Results in oxidized derivatives of the coumarin moiety.

Substitution: Yields substituted amide derivatives.

科学研究应用

L-Histidine 7-amido-4-methylcoumarin is widely used in scientific research due to its properties as an enzyme substrate. Its applications include:

Biochemistry: Used in enzyme assays to study the activity of proteases and peptidases.

Molecular Biology: Employed in fluorescence-based assays to monitor enzyme kinetics.

Medicine: Utilized in diagnostic assays for detecting enzyme deficiencies or abnormalities.

Industry: Applied in quality control processes for enzyme-based products.

相似化合物的比较

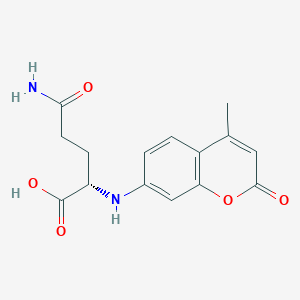

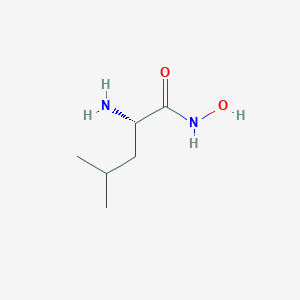

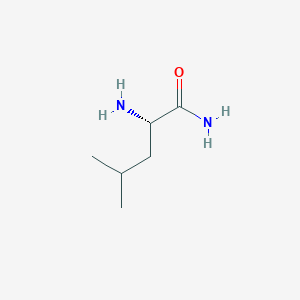

L-Histidine 7-amido-4-methylcoumarin is unique due to its stability and versatility as an enzyme substrate. Similar compounds include:

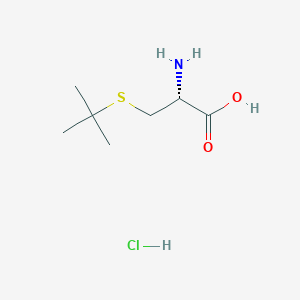

L-Leucine 7-amido-4-methylcoumarin: Used for leucine aminopeptidase assays.

L-Arginine 7-amido-4-methylcoumarin: Utilized in arginine aminopeptidase assays.

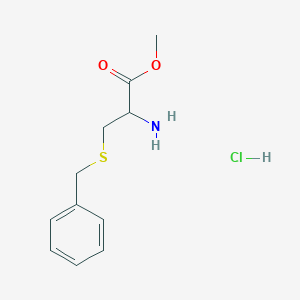

L-Phenylalanine 7-amido-4-methylcoumarin: Applied in phenylalanine aminopeptidase assays.

These compounds share similar structures but differ in the amino acid moiety, which determines their specificity for different enzymes. This compound is particularly favored for its broad applicability and minimal inhibitory effects on enzyme activity .

属性

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-9-4-15(21)23-14-6-10(2-3-12(9)14)20-16(22)13(17)5-11-7-18-8-19-11/h2-4,6-8,13H,5,17H2,1H3,(H,18,19)(H,20,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUYDFDITKBMJW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426783 | |

| Record name | L-Histidine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191723-64-5 | |

| Record name | L-Histidine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。